![molecular formula C47H51NO14 B7949766 7-Epi Paclitaxel CAS No. 608129-32-4](/img/structure/B7949766.png)
7-Epi Paclitaxel
Vue d'ensemble
Description
LSM-1400 is a taxane diterpenoid.
7-Epi Paclitaxel is a natural product found in Taxus wallichiana, Taxus baccata, and other organisms with data available.
Applications De Recherche Scientifique
Stability and Degradation : Research indicates that 7-Epi Paclitaxel can be a product of Paclitaxel degradation. This epimerization occurs in solution, suggesting a need for careful handling and storage of Paclitaxel to maintain its efficacy (Maceachern-Keith et al., 1997).
Metabolism : Human liver microsomes metabolize 7-Epi Paclitaxel to various monohydroxylated metabolites. This process, involving cytochrome P450 enzymes, indicates significant pharmacokinetic interactions that may affect the drug's efficacy and safety (Zhang et al., 2009).
Co-delivery Systems in Cancer Therapy : The use of 7-Epi Paclitaxel in combination with other chemotherapy agents, like epirubicin, demonstrates promising results in treating breast cancer. This synergistic effect suggests its potential in combination therapies (Tang et al., 2020).
Impact on Other Chemotherapy Agents : The combination of Paclitaxel with other drugs like docetaxel and epirubicin can influence the metabolism and pharmacokinetics of these agents, suggesting a complex interplay in combination chemotherapy (Esposito et al., 1999).
Anticancer Properties : Fungal derivatives like 7-Epi-10-deacetyltaxol have shown potent anticancer effects, particularly in inducing apoptosis in human hepatocellular carcinoma cell lines. This points to potential new sources and derivatives of Paclitaxel for cancer treatment (Subban et al., 2017).
Drug Interactions in Cancer Treatment : Studies on drug interactions with Paclitaxel, involving other agents like carboplatin and gemcitabine, provide insights into the most effective combinations for breast cancer treatment. This is crucial for developing effective chemotherapy protocols (Konecny et al., 2001).
Enhanced Delivery Systems : Research on functional paclitaxel nanomicelles suggests advancements in drug delivery systems to increase solubility and overcome resistance in cancer treatment (Yao et al., 2011).
Induction of Apoptosis and Autophagy in Cancer Cells : 7-Epitaxol has shown effectiveness in inducing apoptosis and autophagy in head and neck squamous cell carcinoma, revealing its potential as a potent cytotoxic agent in cancer therapy (Kumar et al., 2021).
Effect on Cancer Stem Cells : Paclitaxel has been found to induce polyploidy giant cancer cells, which can generate differentiated cancer cells and tumor stroma. This property could contribute to paclitaxel resistance, suggesting the need for combination therapies (Zhang et al., 2014).
Reversal of Chemotherapy Resistance : Studies on compounds like paeonol show potential in reversing paclitaxel resistance in breast cancer cells. Understanding these mechanisms can aid in enhancing the efficacy of chemotherapy (Cai et al., 2014).
Chemotherapy Enhancement through Gene Therapy : Research on the co-delivery of paclitaxel with microRNA-7 suggests innovative approaches to sensitize chemotherapy and inhibit drug resistance pathways (Cui et al., 2018).
Propriétés
IUPAC Name |
[4,12-diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCINICONZNJXQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51NO14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860480 | |
Record name | 4,10-Bis(acetyloxy)-13-[(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy]-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
853.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
608129-32-4 | |
Record name | Benzenepropanoic acid, β-(benzoylamino)-α-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, labeled with carbon-13, (αR,βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608129-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.